5-Bromo-2-(2-chlorophenoxy)aniline
Description
Significance of Phenoxyaniline (B8288346) Scaffolds in Synthetic Chemistry
The phenoxyaniline scaffold is a prominent structural motif found in a wide range of functional molecules, from natural products to pharmaceuticals and materials. nih.gov The combination of an amine and an aryl ether within a single, relatively rigid structure provides a versatile platform for building molecular complexity.
The amine group can be readily modified through various reactions, such as acylation or alkylation, while the aryl ether linkage provides stability. chemicalbook.com This dual functionality makes phenoxyaniline derivatives valuable building blocks. For instance, the related 4-phenoxyaniline (B93406) is a known precursor in various synthetic pathways. chemicalbook.comwikipedia.org Furthermore, the 2-aminophenoxazinone scaffold, which can be synthesized from ortho-aminophenol derivatives, is found in molecules with anti-inflammatory, anti-neoplastic, and antidiabetic properties, highlighting the biological relevance of closely related structures. nih.gov Scaffolds like these are essential in medicinal chemistry for creating libraries of compounds for drug discovery and for developing molecules with specific, tailored functions. mdpi.comnih.gov
Role of Halogenation in Modulating Reactivity and Molecular Architecture
Halogenation, the process of introducing halogen atoms into a molecule, is a fundamental strategy in organic synthesis. wikipedia.org It serves two primary purposes: imparting new properties to the compound and creating versatile intermediates for further reactions. jk-sci.com The presence, type, and position of halogen atoms on an aromatic ring significantly influence the molecule's electronic properties, reactivity, and three-dimensional structure.
The halogens in 5-Bromo-2-(2-chlorophenoxy)aniline—bromine and chlorine—are electron-withdrawing groups. Their presence deactivates the aromatic rings to some extent towards electrophilic substitution but also provides "handles" for a variety of cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings. The bromine atom, in particular, is an excellent leaving group in such palladium-catalyzed reactions, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds at that specific position. chemicalbook.commt.com
The reactivity of halogens varies, with the order being fluorine > chlorine > bromine > iodine for reaction initiation, while the ease of removal in subsequent reactions follows the reverse trend. mt.com This differential reactivity can be exploited for selective, stepwise functionalization of poly-halogenated compounds. Halogenation is crucial in the production of pharmaceuticals, agrochemicals, and polymers, where the inclusion of a halogen can enhance a molecule's therapeutic activity or physical properties. mt.commt.com
Overview of Research Trajectories for Aryl Ether and Halogenated Aniline (B41778) Systems
Modern organic synthesis heavily relies on the efficient construction of aryl ether and halogenated aniline systems. Aryl ethers are central motifs in many natural products and drug molecules, and research has focused on developing milder and more efficient synthetic methods beyond the classical Ullmann condensation. sioc-journal.cnorganic-chemistry.org This includes copper- and palladium-catalyzed reactions that allow for the coupling of aryl halides with alcohols under more forgiving conditions. organic-chemistry.orgacs.orgorganic-chemistry.org
Research into halogenated anilines is similarly active. These compounds are recognized as important precursors for a wide range of more complex molecules. chemicalbook.comnih.gov Studies have explored their reactivity in various transformations, including their potential to form disinfection byproducts in water treatment processes, which speaks to their environmental relevance. nih.govacs.org In the realm of materials science and supramolecular chemistry, perhalogenated anilines have been investigated for their ability to form specific intermolecular interactions like hydrogen and halogen bonds, which can be used to control the assembly of molecules in the solid state. acs.org
The compound this compound sits (B43327) at the intersection of these research fields, representing a pre-built, functionalized block ready for incorporation into larger, more complex target molecules.
Chemical and Physical Properties of this compound
While detailed experimental data for this specific compound is not extensively published, its fundamental properties can be identified.
| Property | Value |
| Molecular Formula | C₁₂H₉BrClNO |
| Molecular Weight | 298.56 g/mol scbt.comnih.gov |
| IUPAC Name | This compound nih.gov |
| SMILES | C1=CC(=C(C=C1Br)N)OC2=CC=CC=C2Cl |
| InChI Key | IXAWGANPWGPJNB-UHFFFAOYSA-N nih.gov |
Detailed Research Findings and Applications
Specific research publications focusing exclusively on this compound are scarce. However, its utility can be inferred from its classification as a chemical intermediate and from studies on closely related analogues.
Halogenated phenoxyanilines serve as key building blocks in medicinal and agrochemical research. For example, the structurally similar compound 5-Bromo-2-(4-fluorophenoxy)aniline is documented as an intermediate in the synthesis of inhibitors for sodium-glucose cotransporter 2 (SGLT2), which are explored for treating diabetes. It is also used in the development of anticancer agents.
Given its structure, this compound is a versatile intermediate for several key transformations:
Cross-Coupling Reactions: The bromine atom at the 5-position of the aniline ring is a prime site for palladium-catalyzed cross-coupling reactions. This would allow for the introduction of various substituents (alkyl, aryl, etc.) to build more complex molecular frameworks.
Amine Functionalization: The primary amine group can be readily acylated, alkylated, or used to form heterocyclic structures, providing another avenue for derivatization. chemicalbook.com
Precursor to Heterocycles: The ortho-aminophenoxy moiety is a classic precursor for the synthesis of dibenzo-fused heterocyclic systems, such as phenoxazines, which are of interest in materials science and medicinal chemistry. nih.gov
The synthesis of the parent compound itself would likely involve a nucleophilic aromatic substitution (such as an Ullmann condensation) between 2,4-dibromoaniline (B146533) or a related precursor and 2-chlorophenol. chemicalbook.com The reduction of a corresponding nitro compound, such as 5-bromo-2-(2-chlorophenoxy)nitrobenzene, via catalytic hydrogenation is another established route for preparing halogenated aromatic amines. google.com
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-2-(2-chlorophenoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrClNO/c13-8-5-6-12(10(15)7-8)16-11-4-2-1-3-9(11)14/h1-7H,15H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKWNPPBWLTYSFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)Br)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701284551 | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56966-50-8 | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56966-50-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-2-(2-chlorophenoxy)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701284551 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Bromo 2 2 Chlorophenoxy Aniline and Its Structural Analogs
Direct Synthesis Strategies
The final key bond formation in the synthesis of 5-Bromo-2-(2-chlorophenoxy)aniline is the creation of the diaryl ether linkage. This is typically achieved through cross-coupling reactions or nucleophilic aromatic substitution.
Ullmann-Type Coupling Reactions for Aryl Ether Formation
The Ullmann condensation is a classic and widely used method for the formation of diaryl ethers, involving the copper-catalyzed reaction of an aryl halide with a phenol. organic-chemistry.orgnih.gov In the context of synthesizing this compound, this would involve the coupling of a substituted aminophenol with a dihalobenzene.
Historically, these reactions required harsh conditions, such as high temperatures (often exceeding 200°C), stoichiometric amounts of copper, and polar solvents. nih.govresearchgate.net However, modern advancements have led to the development of more efficient catalytic systems. The use of copper(I) catalysts, often in conjunction with ligands, allows for milder reaction conditions and improved yields. organic-chemistry.orgrsc.org For instance, the use of an air-stable and soluble copper(I) complex, such as bromo(triphenylphosphine)copper(I), has been shown to effectively catalyze the synthesis of diaryl ethers from electron-rich aryl bromides and phenols in the presence of a base like cesium carbonate. umass.edu
The choice of ligand, base, and solvent plays a crucial role in the success of Ullmann-type reactions. rsc.org Studies have shown that for electron-deficient aryl bromides, the reaction with electron-rich phenols can sometimes proceed even without a copper catalyst when using a strong base like cesium carbonate in a polar aprotic solvent like N-methylpyrrolidinone (NMP). umass.edu However, for less reactive aryl halides, the copper catalyst is essential. umass.edu Research has also explored these reactions in non-polar solvents like toluene, demonstrating moderate to good yields with the inexpensive base potassium carbonate. arkat-usa.org
The proposed mechanism for the Ullmann reaction often involves the oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the phenoxide and subsequent reductive elimination to form the diaryl ether and regenerate the Cu(I) catalyst. organic-chemistry.org
Table 1: Conditions for Ullmann-Type Diaryl Ether Synthesis
| Aryl Halide | Phenol | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1-Bromo-4-nitrobenzene | o-Cresol | None | Cs2CO3 | NMP | 70 | - | umass.edu |
| 1-Bromo-4-nitrobenzene | p-Cresol | None | Cs2CO3 | NMP | 70 | - | umass.edu |
| Electron-rich aryl bromides | Electron-rich phenols | Cu(PPh3)3Br (5) | Cs2CO3 | NMP | - | 17-24 (in 48h) | umass.edu |
| 2-Bromonaphthalene | p-Cresol | CuIPPh3 (5) | K2CO3 | Toluene | 100 | Moderate to Good | arkat-usa.org |
| Aryl Iodides | Phenols | CuI (20) | Et3N | DMF | - | 93 | jsynthchem.com |
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) provides an alternative pathway for the synthesis of diaryl ethers. wikipedia.org This reaction involves the displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile. For the synthesis of aryloxy-anilines, this would entail the reaction of a halogenated nitrobenzene (B124822) or aniline (B41778) derivative with a phenoxide.
For an SNAr reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. wikipedia.orglibretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. wikipedia.orglibretexts.org The reaction of 2,4-dinitrochlorobenzene with a base is a classic example of this mechanism. wikipedia.org
While the classical SNAr mechanism is a two-step process involving the formation of a distinct Meisenheimer intermediate, recent research has identified a growing number of these reactions that proceed through a concerted (cSNAr) mechanism. researchgate.netnih.gov In a concerted pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single step, without the formation of a stable intermediate. springernature.com
Interestingly, strong electron-withdrawing activating groups are not always necessary for concerted SNAr reactions to occur. researchgate.netnih.gov Computational and experimental studies have shown that even for substrates with electron-donating substituents, a concerted mechanism can be operative. nih.gov The nature of the leaving group plays a significant role; reactions with better leaving groups like bromide are more likely to be concerted because the elimination step becomes faster. springernature.com Kinetic isotope effect studies have been instrumental in distinguishing between stepwise and concerted pathways. stackexchange.com
The choice of base and solvent is critical in the synthesis of diaryl ethers via SNAr. Strong bases are required to deprotonate the phenol, generating the more nucleophilic phenoxide ion. Common bases include potassium hydroxide (B78521) (KOH) and cesium carbonate (Cs2CO3). rsc.org
Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidinone (NMP) are often employed. umass.edursc.orgjsynthchem.com These solvents are effective at solvating the cation of the base, thereby increasing the reactivity of the phenoxide nucleophile. Studies have shown that switching from water to polar aprotic solvents like DMF or DMSO can significantly increase the reaction yield. jsynthchem.com For instance, the synthesis of unsymmetrical diaryl ethers by reacting aryl halides with phenols in DMSO with KOH as the base has been reported with yields ranging from 18-98%. rsc.org
Aniline Functionalization via Bromination and Chlorination
The introduction of bromo and chloro substituents onto the aniline or phenoxy-aniline core is a key aspect of the synthesis. Halogenation of aromatic rings can occur through electrophilic aromatic substitution.
Bromination of anilines or their derivatives can be achieved using various brominating agents. Molecular bromine (Br₂) can be used, often in the presence of a catalyst. acsgcipr.org For deactivated aromatic compounds, stronger conditions or more reactive brominating agents may be necessary. acsgcipr.org Alternative reagents like N-bromosuccinimide (NBS) are also commonly used. google.com The regioselectivity of the bromination is directed by the existing substituents on the aromatic ring. In the case of a 2-phenoxyaniline (B124666), the amino group and the phenoxy group, both being ortho, para-directing, will influence the position of the incoming bromine atom. Free radical bromination is a method typically used for benzylic and allylic positions and is generally more selective than chlorination. acsgcipr.orgmasterorganicchemistry.com
Chlorination can be accomplished using reagents such as chlorine (Cl₂) or sulfuryl chloride (SO₂Cl₂). As with bromination, the position of chlorination is governed by the directing effects of the substituents already present on the aromatic ring.
Precursor Synthesis and Transformations
The synthesis of this compound relies on the availability of key precursors. These precursors are themselves synthesized through various organic transformations.
One important precursor is 2-amino-5-bromophenol . guidechem.comnih.govsigmaaldrich.com A common synthetic route to this compound starts from N-(4-bromo-2-hydroxyphenyl)acetamide. This intermediate is subjected to hydrolysis, typically under acidic conditions (e.g., refluxing in aqueous HCl and ethanol), followed by neutralization with a base like sodium carbonate to yield 2-amino-5-bromophenol. chemicalbook.com
Another crucial type of precursor is a polyhalogenated benzene (B151609) derivative, such as 1-bromo-2-chloro-4-fluorobenzene or 1-bromo-4-chloro-2-fluorobenzene . chemicalbook.comossila.comchemicalbook.com These compounds can serve as the electrophilic partner in diaryl ether synthesis. A common method for their preparation is the Sandmeyer reaction. chemicalbook.com This involves the diazotization of a corresponding aniline (e.g., 2-chloro-4-fluoroaniline (B1295073) or 4-chloro-2-fluoroaniline) with a nitrite (B80452) source (like sodium nitrite) in the presence of a strong acid (like HBr). chemicalbook.comgoogle.com The resulting diazonium salt is then treated with a copper(I) bromide solution to introduce the bromine atom. chemicalbook.comgoogle.com
The synthesis of the unbrominated parent structure, 2-(2-chlorophenoxy)aniline clearsynth.com, or its chlorinated analog, 5-chloro-2-(2,4-dichlorophenoxy)aniline google.com, often starts with the corresponding nitro-diaryl ether. For example, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene can be synthesized and then the nitro group is reduced to an amine. google.com This reduction can be achieved through catalytic hydrogenation, using catalysts like platinum on carbon with a hydrogen source such as hydrogen gas or ammonium (B1175870) formate (B1220265). google.com
Table 2: Synthesis of Key Precursors
| Target Precursor | Starting Material(s) | Key Reagents/Conditions | Yield (%) | Reference |
| 2-Amino-5-bromophenol | N-(4-bromo-2-hydroxyphenyl)acetamide | 1. EtOH, 3M HCl, reflux 2. 1M Na2CO3 | 89 | chemicalbook.com |
| 1-Bromo-4-chloro-2-fluorobenzene | 4-Chloro-2-fluoroaniline | 1. NaNO2, HBr, -10°C 2. CuBr, 55°C | - | chemicalbook.com |
| 1-Bromo-2-chloro-4-fluorobenzene | 2-Chloro-4-fluoroaniline | 1. Diazotization 2. Brominating agent (e.g., CuBr) | - | google.comgoogle.com |
| 5-Chloro-2-(2,4-dichlorophenoxy)aniline | 5-Chloro-2-(2,4-dichlorophenoxy)nitrobenzene | Catalytic hydrogenation (e.g., Pt/C, H₂ or ammonium formate) | - | google.com |
Derivatization of 5-Bromo-2-chloroaniline (B183919)
The synthesis of this compound can be achieved through the derivatization of 5-bromo-2-chloroaniline. This precursor is a key intermediate in various organic syntheses, including in the pharmaceutical and agrochemical industries. thermofisher.com One common method to prepare 5-bromo-2-chloroaniline is through the hydrogenation of 5-bromo-2-chloronitrobenzene. This reaction is typically carried out using a Raney-Nickel catalyst in a methanol (B129727) solvent at room temperature and under normal pressure. prepchem.com
5-Bromo-2-chloroaniline serves as a versatile building block. For instance, it can undergo nucleophilic substitution reactions. The bromine at the 2-position can be substituted by various nucleophiles, and the amino group can be involved in reactions such as acylation. chemicalbook.com These reactions allow for the introduction of different functional groups, leading to a diverse range of derivatives.
Preparative Routes from Related Halogenated Phenols and Anilines
The synthesis of diarylamines, a class of compounds that includes this compound, often involves the coupling of halogenated phenols and anilines. Traditional methods for forming the C-N bond in diarylamines include transition-metal-catalyzed coupling reactions like the Buchwald-Hartwig and Chan-Evans-Lam reactions. acs.orgacs.org These reactions typically use palladium or copper catalysts to couple anilines with aryl halides or arylboronic acids. acs.org
A more recent, metal-free approach involves a one-pot synthesis from aromatic aldehydes and anilines. This process includes imine formation, followed by an oxidative rearrangement and a light-induced deformylation step. acs.org This method offers a greener alternative with high atom economy. acs.org
The synthesis of related compounds, such as 5-bromo-2-chlorobenzoic acid, which can be a precursor to the aniline derivative, can be achieved from 2-chlorobenzotrichloride. This raw material is treated with a bromide reagent and then hydrolyzed under acidic conditions to yield the desired product with high purity and yield. google.com Another route to 5-bromo-2-chlorobenzoic acid starts from 2-chlorobenzonitrile, which undergoes bromination and subsequent hydrolysis. wipo.int
Selective Functionalization of Halogenated Benzaldehydes in Schiff Base Formation
Schiff bases, formed from the condensation of an amine and a carbonyl compound, are important in coordination chemistry and have various biological applications. researchgate.net The formation of Schiff bases from halogenated benzaldehydes and anilines is a key synthetic step in creating more complex molecules. For example, a Schiff base ligand can be synthesized from the condensation of 5-Bromo-2-hydroxybenzaldehyde and aniline in an alcohol medium. recentscientific.comresearchgate.net These Schiff bases can then be used to form metal complexes with various transition metals. recentscientific.comresearchgate.net
The reactivity of the azomethine group (C=N) in Schiff bases allows for further functionalization and the creation of a wide array of derivatives. internationaljournalcorner.com Research has shown that Schiff bases derived from substituted anilines and benzaldehydes exhibit significant biological activities. internationaljournalcorner.com
Advanced Synthetic Techniques and Optimization
To improve the efficiency, selectivity, and environmental footprint of synthesizing compounds like this compound, advanced synthetic techniques are continuously being developed.
Catalytic Systems for C-O and C-N Bond Formation
The formation of C-O and C-N bonds is fundamental to the synthesis of diaryl ethers and diarylamines. Transition-metal catalysis plays a crucial role in these transformations. nih.gov
For C-N Bond Formation:
Transition-Metal Catalysis: Palladium and copper catalysts are widely used for C-N cross-coupling reactions. acs.org However, these methods can have drawbacks related to the toxicity of the metals and the need for pre-functionalized starting materials. acs.org
Metal-Free Approaches: Recent developments have focused on metal-free methods. One such method uses a nitrosonium ion (NO+) to initiate C-H activation and C-N bond formation in electron-rich arenes, providing a direct route to diarylamines. acs.orgnih.gov
Direct C-H Amination: Another advanced strategy is the transition-metal-catalyzed direct C-H amination, which avoids the need for pre-functionalized starting materials and is more atom-economical. nih.gov Rhodium and iridium catalysts have been developed for this purpose, using organic azides as the nitrogen source. nih.gov
For C-O Bond Formation:
The Ullmann condensation is a classic method for forming diaryl ethers, typically requiring copper catalysts. Modern variations of this reaction aim to use milder conditions and more efficient catalytic systems.
Stereochemical Control in Synthesis
While the core structure of this compound is achiral, the synthesis of its more complex analogs or derivatives may involve the creation of stereocenters. In such cases, stereochemical control becomes critical. For instance, in the synthesis of spiroindoline derivatives from related bromo-indole compounds, the reaction can lead to the formation of diastereomers. The separation and characterization of these stereoisomers are essential to understanding their distinct biological activities. beilstein-archives.org
High-Selectivity Synthesis Protocols
Achieving high selectivity is a major goal in organic synthesis to maximize the yield of the desired product and minimize the formation of unwanted isomers or byproducts.
For example, in the synthesis of 5-bromo-2-chloro-4'-ethoxy benzophenone, a related compound, high selectivity is achieved in the Friedel-Crafts acylation step by using silica (B1680970) gel-loaded aluminum trichloride (B1173362) as a catalyst. This approach avoids the generation of large amounts of difficult-to-treat wastewater and simplifies product purification. google.com
Inhibition of Impurity Formation via Catalyst Inclusion
A significant challenge in the synthesis of complex molecules like this compound and its analogs is the prevention of side reactions that generate impurities. The inclusion of specific catalysts is a key strategy to enhance selectivity and minimize the formation of undesired byproducts.
Detailed Research Findings
Research into the synthesis of structurally related compounds, such as 5-chloro-2-(2,4-dichlorophenoxy)aniline, provides insight into catalytic strategies for impurity control. A major impurity concern during the synthesis of these aniline derivatives is the hydrogenolysis, or cleavage, of the carbon-halogen (C-X) and ether (C-O-C) bonds during the reduction of a nitro-group precursor. google.com
A patented process demonstrates a method for the selective reduction of halonitrodiaryl ethers while preventing this cleavage. The method employs a dual-function system that combines catalytic transfer hydrogenation with high-pressure catalytic hydrogenation, utilizing a platinum-based catalyst. In this process, ammonium formate serves not only as a hydrogen source for the initial reduction step but also as an additive that controls the hydrogenolysis side reactions during the subsequent completion of the reduction with an external hydrogen gas source. google.com
The study highlights that using either catalytic transfer hydrogenation with ammonium formate alone or high-pressure catalytic hydrogenation without the additive results in a lower purity of the final amine product. This underscores the critical role of the complete catalytic system in inhibiting impurity formation. google.com The process for the analogous compound, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene, successfully yields the desired aniline with high purity (99.54%) by suppressing the formation of environmentally hazardous chlorophenols which would arise from the cleavage of the diaryl ether linkage. google.com
This approach showcases how the careful selection of a catalyst (platinum on carbon) and an additive (ammonium formate) can be crucial for directing the reaction pathway towards the desired product and away from impurity-forming side reactions.
Catalytic Reduction Data for 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene
| Parameter | Details |
|---|---|
| Starting Material | 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene |
| Target Product | 5-chloro-2-(2,4-dichlorophenoxy)aniline |
| Catalyst System | Platinum on Carbon (Pt/C) |
| Key Additive | Ammonium Formate |
| Reaction Stages | 1. Catalytic Transfer Hydrogenation (with Ammonium Formate) 2. High-Pressure Catalytic Hydrogenation (with external H₂) |
| Function of Additive | Hydrogen source and suppression of hydrogenolysis side reactions |
| Reported Purity of Product | 99.54% |
| Impurity Prevented | Hydrogenolysis of C-Cl and C-O-C bonds (e.g., formation of chlorophenols) |
Reaction Mechanisms and Reactivity Studies of 5 Bromo 2 2 Chlorophenoxy Aniline
Mechanistic Investigations of Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic Aromatic Substitution (SNAr) is a critical reaction class for the synthesis of diaryl ethers like 5-Bromo-2-(2-chlorophenoxy)aniline. The reaction typically involves the displacement of a leaving group from an electron-deficient aromatic ring by a nucleophile. In the synthesis of this specific molecule, the reaction would involve a substituted aniline (B41778) attacking a substituted halobenzene or vice-versa.
Elucidation of Concerted vs. Stepwise Pathways
The mechanism of SNAr reactions has been a subject of detailed investigation. Historically, these reactions were presumed to proceed via a stepwise pathway. nih.gov This classic mechanism involves two distinct steps:
Addition: The nucleophile attacks the aromatic ring at the carbon bearing the leaving group. This step is typically rate-determining and leads to the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex or σ-complex. nih.govyoutube.commasterorganicchemistry.com The aromaticity of the ring is temporarily lost in this intermediate. youtube.com
Elimination: The leaving group departs, and the aromaticity of the ring is restored, yielding the final substitution product. youtube.com
However, recent research, often supported by Density Functional Theory (DFT) calculations, has brought to light that not all SNAr reactions follow this stepwise path. acs.orgnih.gov A concerted mechanism, where the bond formation with the nucleophile and bond cleavage with the leaving group occur in a single transition state, is now recognized as a viable alternative. nih.govacs.org The specific pathway—concerted versus stepwise—is influenced by the nature of the reactants, particularly the stability of the potential Meisenheimer complex. For substrates that are only moderately activated, a concerted or a borderline mechanism may be favored. nih.gov
Influence of Substituents on Reaction Energetics and Intermediates
The rate and feasibility of SNAr reactions are profoundly influenced by the substituents on the aromatic ring. Electron-withdrawing groups (EWGs) are crucial as they stabilize the negative charge of the Meisenheimer intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the reaction. youtube.commasterorganicchemistry.com
The position of these EWGs relative to the leaving group is critical. For effective stabilization through resonance, EWGs must be located at the ortho and/or para positions. This placement allows the negative charge of the intermediate to be delocalized onto the EWG. An EWG at the meta position offers only inductive stabilization, which is less effective. masterorganicchemistry.com In the context of synthesizing a diaryl ether, the presence of groups like nitro (NO₂) or cyano (CN) on one of the aromatic rings significantly facilitates the SNAr reaction. acs.org Conversely, electron-donating groups (EDGs) on the same ring would destabilize the intermediate and retard the reaction.
| Substituent Type | Position Relative to Leaving Group | Effect on Meisenheimer Complex | Impact on Reaction Rate |
|---|---|---|---|
| Strong Electron-Withdrawing (e.g., -NO2, -CN) | ortho, para | Strong resonance and inductive stabilization | Greatly Accelerated masterorganicchemistry.com |
| Strong Electron-Withdrawing (e.g., -NO2, -CN) | meta | Inductive stabilization only | Slightly Accelerated masterorganicchemistry.com |
| Halogens (e.g., -F, -Cl) | Any | Inductive stabilization (activates ring) | Accelerated masterorganicchemistry.com |
| Electron-Donating (e.g., -NH2, -OR) | Any | Destabilization of negative charge | Retarded |
Electrophilic Aromatic Substitution on the Aniline and Phenoxy Moieties
Electrophilic Aromatic Substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. longdom.org The reactivity and orientation of substitution on the two aromatic rings of this compound are dictated by the directing effects of the existing substituents.
Directed Halogenation and Functionalization
The aniline moiety of the molecule contains three substituents: an amino group (-NH₂), a bromo group (-Br), and a phenoxy group (-OAr). The phenoxy moiety contains a chloro group (-Cl) and the ether linkage.
Aniline Ring: The amino group and the phenoxy ether oxygen are powerful activating groups and ortho, para-directors due to their ability to donate electron density to the ring via resonance. youtube.comlibretexts.org The bromine atom is a deactivating group due to its inductive electron withdrawal, but it is also an ortho, para-director because its lone pairs can participate in resonance. libretexts.org Therefore, electrophilic attack will be strongly directed to the positions ortho and para to the highly activating amino and phenoxy groups.
Phenoxy Ring: The ether oxygen is an activating, ortho, para-director, while the chlorine atom is a deactivating ortho, para-director. youtube.com
Functionalization, such as nitration or sulfonation, would follow these directing effects. For instance, nitration would be expected to occur primarily on the more activated aniline ring. libretexts.org
Regioselectivity and Steric Hindrance Effects
Regioselectivity in EAS is determined by the interplay of electronic directing effects and steric hindrance. studysmarter.co.uklibretexts.org
On the aniline ring :
The -NH₂ group at C-2 directs ortho (C-3) and para (C-6).
The -Br at C-5 directs ortho (C-4, C-6).
The -OAr group at C-1 directs ortho (C-2, C-6) and para (C-4).
Combining these effects, positions C-4 and C-6 are the most electronically activated. Position C-6 is activated by all three groups. Position C-4 is activated by the phenoxy and bromo groups. However, the position ortho to the very bulky 2-chlorophenoxy group (C-6) may be sterically hindered. Thus, electrophilic attack is most likely at C-4, which is para to the phenoxy group and ortho to the bromine.
On the phenoxy ring :
The ether oxygen directs ortho (C-3') and para (C-5').
The -Cl at C-2' directs ortho (C-3') and para (C-6').
The most activated positions are C-3', C-5', and C-6'. Steric hindrance from the adjacent benzene (B151609) ring and the chlorine atom might disfavor attack at C-3' and C-6', potentially making C-5' a favorable site for substitution.
| Ring | Substituent | Position | Electronic Effect | Directing Preference |
|---|---|---|---|---|
| Aniline | -OAr (phenoxy) | C-1 | Activating, +R >> -I | ortho, para (C-2, C-4, C-6) |
| -NH2 (amino) | C-2 | Strongly Activating, +R >> -I | ortho, para (C-3, C-6) | |
| -Br (bromo) | C-5 | Deactivating, -I > +R | ortho, para (C-4, C-6) | |
| Phenoxy | -OAr (ether link) | C-1' | Activating, +R >> -I | ortho, para (C-3', C-5') |
| -Cl (chloro) | C-2' | Deactivating, -I > +R | ortho, para (C-3', C-6') |
Transformations Involving the Amine Functionality
The primary amine group in this compound is a versatile functional handle for further chemical transformations.
Acylation: The amine can be readily acylated to form an amide. This transformation is often employed as a protecting group strategy. For example, reacting the aniline with acetic anhydride (B1165640) would yield the corresponding acetanilide. This protection is useful during certain EAS reactions, as it moderates the high reactivity of the amino group and increases steric bulk, which can favor para-substitution over ortho-substitution. libretexts.org The amide can later be hydrolyzed back to the amine. libretexts.org
Formation of Ureas and Isocyanates: The amine can serve as a nucleophile in reactions to form substituted ureas. For instance, reaction with an isocyanate (R-N=C=O) would yield an N,N'-disubstituted urea (B33335). An alternative pathway involves reacting the aniline with phosgene (B1210022) (COCl₂) or a phosgene equivalent to form an intermediate isocyanate, which can then be reacted with another amine to produce a urea derivative. This approach is used in the synthesis of some phenylurea herbicides. wikipedia.org
Diazotization: Like other primary anilines, the amine group can undergo diazotization upon treatment with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures. This yields a diazonium salt, which is a highly valuable synthetic intermediate. Diazonium salts can be subsequently converted into a wide array of functional groups, including -OH, -CN, -I, and -F, through Sandmeyer and related reactions.
Derivatization to Schiff Bases
The formation of Schiff bases, or imines, is a characteristic reaction of primary amines. This reaction involves the condensation of the amine with an aldehyde or a ketone. researchgate.netimist.ma The general mechanism for Schiff base formation commences with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde or ketone, resulting in the formation of a hemiaminal intermediate. researchgate.net This intermediate then undergoes dehydration to yield the final imine product. researchgate.net
The reaction is typically carried out by refluxing the primary amine and the carbonyl compound in an alcohol medium. researchgate.netrecentscientific.com For this compound, the reaction with an aromatic aldehyde would proceed as follows:
Scheme 1: General reaction for the formation of a Schiff base from this compound and an aromatic aldehyde.
The reactivity of the amino group in this compound towards Schiff base formation is influenced by the electronic effects of the substituents on the aniline ring. The presence of the electron-withdrawing bromine atom and the phenoxy group can decrease the nucleophilicity of the amino group, potentially slowing down the reaction rate compared to unsubstituted aniline. However, the reaction can still be driven to completion, often with the aid of acid catalysis to facilitate the dehydration step.
The characterization of the resulting Schiff bases is typically performed using spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netinternationaljournalcorner.com The IR spectrum would show the disappearance of the N-H stretching bands of the primary amine and the C=O stretching band of the aldehyde, and the appearance of a characteristic C=N stretching band in the region of 1615-1530 cm⁻¹. internationaljournalcorner.cominternationaljournalcorner.com ¹H NMR spectroscopy would confirm the formation of the imine by the appearance of a new signal for the azomethine proton (-CH=N-).
Table 1: General Conditions for Schiff Base Formation
| Parameter | Condition |
| Reactants | This compound, Aldehyde/Ketone |
| Solvent | Ethanol, Methanol (B129727) |
| Catalyst | Acetic acid (optional) |
| Temperature | Reflux |
| Reaction Time | Several hours |
Diazotization Reactions
Primary aromatic amines, such as this compound, can be converted into diazonium salts through a process known as diazotization. byjus.com This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is usually generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C). libretexts.orgrsc.org The instability of diazonium salts at higher temperatures necessitates these cold conditions; warming the reaction mixture often leads to the decomposition of the diazonium salt to form a phenol. libretexts.orgrsc.org
The mechanism of diazotization involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium. byjus.com The aniline then acts as a nucleophile, attacking the nitrosonium ion. A series of proton transfers and the elimination of a water molecule lead to the formation of the arenediazonium ion. imist.ma
For this compound, the diazotization reaction would produce the corresponding 5-bromo-2-(2-chlorophenoxy)benzenediazonium salt. The substitution pattern on the aniline ring can influence the stability and reactivity of the resulting diazonium salt. acs.org
Scheme 2: Diazotization of this compound.
Arenediazonium salts are versatile intermediates in organic synthesis and can undergo a variety of subsequent reactions, including Sandmeyer reactions (substitution with halides or cyanide), Schiemann reactions (substitution with fluoride), and azo coupling reactions to form azo dyes. researchgate.net
Table 2: General Conditions for Diazotization
| Parameter | Condition |
| Reactant | This compound |
| Reagents | Sodium nitrite (NaNO₂), Mineral acid (e.g., HCl, H₂SO₄) |
| Solvent | Water, Acidic solution |
| Temperature | 0-5 °C |
Palladium-Catalyzed Coupling Reactions of Aryl Amines
The amino group of this compound can participate in palladium-catalyzed C-N bond-forming reactions, most notably the Buchwald-Hartwig amination. wikipedia.org In this reaction, the aniline acts as the nucleophilic component, coupling with an aryl halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine to the resulting Pd(II) complex. wikipedia.orglibretexts.org Deprotonation of the coordinated amine by a base generates a palladium amide complex, which then undergoes reductive elimination to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org
The reactivity of this compound in Buchwald-Hartwig amination will be influenced by steric and electronic factors. The bulky 2-(2-chlorophenoxy) group may sterically hinder the approach of the amine to the palladium center, potentially requiring the use of specialized bulky phosphine (B1218219) ligands to facilitate the reaction. cmu.edunih.gov Electronically, the substituents on the aniline ring can affect its nucleophilicity.
Scheme 3: Proposed Buchwald-Hartwig amination using this compound as the amine component.
Table 3: General Components for Palladium-Catalyzed Amination
| Component | Examples |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligand | Xantphos, BINAP, bulky phosphines (e.g., XPhos) |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane |
| Aryl Halide/Triflate | Aryl bromides, chlorides, or triflates |
Reactivity of Aryl Halide Bonds (Bromine and Chlorine)
The presence of both a bromine and a chlorine atom on the aromatic rings of this compound opens up avenues for various cross-coupling reactions, where these halogens can be selectively replaced.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Buchwald-Hartwig)
The aryl bromide and aryl chloride bonds in this compound can participate in a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki, Heck, and Buchwald-Hartwig reactions. The relative reactivity of the C-Br and C-Cl bonds is a key factor in determining the outcome of these reactions. Generally, the order of reactivity for aryl halides in oxidative addition to palladium(0) is I > Br > OTf > Cl. nih.gov This difference in reactivity allows for selective functionalization of the C-Br bond while leaving the C-Cl bond intact, by carefully choosing the reaction conditions.
Suzuki Coupling: In a Suzuki reaction, an aryl halide is coupled with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. nih.gov For this compound, a Suzuki coupling would be expected to occur selectively at the more reactive C-Br bond, allowing for the introduction of a new aryl or vinyl group at this position. researchgate.net
Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. researchgate.netrug.nl Similar to the Suzuki coupling, the Heck reaction on this compound would likely proceed selectively at the C-Br bond. libretexts.org
Buchwald-Hartwig Amination: While the amino group can act as a nucleophile in this reaction (as discussed in 3.3.3), the aryl halide bonds can also serve as the electrophilic coupling partners. In a reaction with another amine, selective coupling at the C-Br bond of this compound could be achieved. wikipedia.orglibretexts.org
Table 4: Predicted Selectivity in Cross-Coupling Reactions
| Reaction | Expected Site of Reaction | Rationale |
| Suzuki Coupling | C-Br bond | Higher reactivity of C-Br vs. C-Cl in oxidative addition |
| Heck Reaction | C-Br bond | Higher reactivity of C-Br vs. C-Cl in oxidative addition |
| Buchwald-Hartwig Amination | C-Br bond | Higher reactivity of C-Br vs. C-Cl in oxidative addition |
Halogen-Dance Reactions
The halogen-dance reaction is a base-catalyzed intramolecular migration of a halogen atom on an aromatic ring. wikipedia.orgclockss.org This rearrangement can lead to the formation of isomeric products that may not be easily accessible through other synthetic routes. whiterose.ac.uk The mechanism typically involves deprotonation of the aromatic ring by a strong base (like lithium diisopropylamide, LDA) to form an aryllithium intermediate. This intermediate can then induce a halogen transfer from another molecule or undergo an intramolecular rearrangement. researchgate.netresearchgate.net
For this compound, a halogen-dance reaction could potentially lead to the migration of the bromine atom to an adjacent, thermodynamically more stable position on the aniline ring. The feasibility of such a reaction would depend on several factors, including the choice of base, solvent, and temperature. wikipedia.org The presence of the bulky chlorophenoxy group and the other halogen would also influence the regioselectivity of the deprotonation and the subsequent halogen migration. To date, specific studies on the halogen-dance reaction of this compound have not been reported, but the general principles of this reaction suggest it could be a potential transformation for this molecule under specific conditions.
Theoretical and Computational Chemistry of 5 Bromo 2 2 Chlorophenoxy Aniline
Quantum Chemical Calculations (DFT, ab initio)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for modeling the properties of molecular systems. These methods solve the Schrödinger equation in an approximate manner to determine the electronic structure and energy of a molecule. For a molecule like 5-Bromo-2-(2-chlorophenoxy)aniline, DFT methods, often using functionals like B3LYP, provide a balance between computational cost and accuracy for predicting a wide range of properties.
Optimization of Molecular Geometry and Conformational Analysis
The first step in most computational studies is the optimization of the molecular geometry to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For this compound, this process involves determining the precise bond lengths, bond angles, and dihedral angles.
Below is a table of predicted geometrical parameters for the optimized structure of this compound, based on DFT calculations performed on analogous molecules. nih.govresearchgate.net
| Parameter | Bond/Angle | Predicted Value |
| Bond Lengths (Å) | C-Br | 1.91 |
| C-Cl | 1.75 | |
| C-O (ether) | 1.37 - 1.40 | |
| C-N (amine) | 1.40 | |
| Bond Angles (°) | C-O-C | 118 - 120 |
| C-C-Br | 119 - 121 | |
| C-C-Cl | 119 - 121 | |
| Dihedral Angles (°) | C-C-O-C | 40 - 60 |
| O-C-C-N | 0 - 10 | |
| Note: These values are representative and derived from computational studies on structurally similar compounds. |
Prediction of Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. thaiscience.info
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. jmaterenvironsci.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the molecule is more reactive and can be easily polarized.
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the adjacent carbons. The LUMO is likely distributed across the chlorophenoxy ring, influenced by the electron-withdrawing chlorine atom. This distribution facilitates intramolecular charge transfer (ICT) from the aniline moiety to the chlorophenoxy moiety upon electronic excitation. nih.gov
The table below presents predicted electronic properties based on DFT calculations for similar halogenated anilines. nih.govresearchgate.net
| Property | Predicted Value (eV) |
| HOMO Energy | -5.5 to -5.8 |
| LUMO Energy | -1.0 to -1.3 |
| HOMO-LUMO Gap (ΔE) | 4.2 to 4.8 |
| Note: These values are representative and derived from computational studies on structurally similar compounds. |
Calculation of Vibrational Spectra (FT-IR, FT-Raman)
Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. spectroscopyonline.com These calculations are performed after geometry optimization and involve computing the second derivatives of the energy with respect to atomic displacements. The resulting frequencies and their intensities help in the assignment of experimental spectral bands to specific vibrational modes of the molecule. nih.gov
For this compound, characteristic vibrations would include N-H stretching of the amine group, C-O-C stretching of the ether linkage, and vibrations of the C-Br and C-Cl bonds. The aromatic C-H and C=C stretching modes are also prominent. A comparison between calculated and experimental spectra, often using a scaling factor for the computed frequencies, allows for a comprehensive vibrational analysis. nih.govnih.gov
Key predicted vibrational frequencies for this compound are shown below.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |
| N-H Asymmetric/Symmetric Stretch | 3400 - 3500 | Strong / Moderate |
| Aromatic C-H Stretch | 3050 - 3150 | Moderate / Strong |
| C=C Aromatic Stretch | 1580 - 1620 | Strong / Strong |
| N-H Bending | 1550 - 1600 | Moderate / Weak |
| C-O-C Asymmetric Stretch | 1220 - 1260 | Strong / Moderate |
| C-N Stretch | 1280 - 1350 | Strong / Moderate |
| C-Cl Stretch | 650 - 750 | Strong / Strong |
| C-Br Stretch | 550 - 650 | Strong / Strong |
| Note: These are predicted frequency ranges based on studies of analogous compounds. nih.govjconsortium.com |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
Theoretical calculations can accurately predict the 1H and 13C NMR chemical shifts, which are essential for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, is the most common and reliable approach for this purpose. jmaterenvironsci.comnih.gov The calculations provide theoretical shielding tensors for each nucleus, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS).
For this compound, the predicted 1H NMR spectrum would show distinct signals for the aromatic protons, with their chemical shifts influenced by the electronic effects of the substituents (–NH₂, –O–, –Br, –Cl). The –NH₂ protons would appear as a broad singlet. In the 13C NMR spectrum, the carbons attached to electronegative atoms (N, O, Cl, Br) would be significantly deshielded and appear at lower fields. researchgate.net Comparing calculated shifts with experimental data can confirm the molecular structure and assignments. jmaterenvironsci.com
| Atom Type | Predicted 1H Chemical Shift (ppm) | Predicted 13C Chemical Shift (ppm) |
| Aromatic Protons (Aniline Ring) | 6.5 - 7.5 | 115 - 145 |
| Aromatic Protons (Phenoxy Ring) | 6.8 - 7.8 | 118 - 155 |
| -NH₂ Protons | 4.0 - 5.5 | N/A |
| C-NH₂ | N/A | 140 - 148 |
| C-O | N/A | 150 - 158 |
| C-Br | N/A | 110 - 120 |
| C-Cl | N/A | 125 - 135 |
| Note: These are estimated chemical shift ranges based on computational studies of substituted anilines and phenols. jmaterenvironsci.comresearchgate.net |
Mechanistic Studies through Computational Modeling
Beyond static molecular properties, computational chemistry is invaluable for exploring reaction mechanisms, providing insights into the dynamic processes of bond formation and cleavage.
Transition State Analysis for Reaction Pathways
A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state (TS). numberanalytics.com Transition state theory is a cornerstone for understanding reaction kinetics. Computational modeling allows for the location of these transient structures on the potential energy surface and the calculation of the activation energy (the energy barrier between reactants and the TS), which governs the reaction rate.
For this compound, transition state analysis could be applied to understand its synthesis, which often involves reactions like the Ullmann condensation. wikipedia.org It could also be used to investigate potential metabolic or degradation pathways. By modeling the reaction coordinates and using algorithms like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or Nudged Elastic Band (NEB) methods, the geometry and energy of the transition state can be determined. numberanalytics.com This information is crucial for optimizing reaction conditions or predicting the environmental fate of the compound. While specific TS analyses for this molecule are not available, the methodology has been successfully applied to numerous related enzymatic and chemical reactions. nih.gov
Energy Profile Calculations and Reaction Coordinate Mapping
Detailed energy profile calculations and reaction coordinate mapping for this compound have not been specifically reported in the reviewed literature.
Such studies are fundamental in computational chemistry for understanding the mechanism and kinetics of a chemical reaction. An energy profile calculation involves determining the potential energy of a system as it evolves along a reaction coordinate, which represents the progress of the reaction from reactants to products. This process identifies transition states—the highest energy points on the reaction path—and intermediates. The energy difference between the reactants and the transition state determines the activation energy, a key factor in reaction rate. Mapping the reaction coordinate provides a visual and quantitative pathway of the transformation, elucidating the step-by-step mechanism, such as those involved in its synthesis or degradation. For a molecule like this compound, this could involve modeling its formation via reactions like Ullmann condensation or nucleophilic aromatic substitution.
Molecular Electrostatic Potential (MEP) Mapping
Specific Molecular Electrostatic Potential (MEP) maps for this compound are not available in the public domain.
MEP mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface of a molecule, with different colors indicating regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. walisongo.ac.idresearchgate.net Green and yellow represent areas of neutral or intermediate potential.
Without a specific MEP map for this compound, a precise elucidation of its reactive sites is speculative. However, based on its structure and general principles observed in similar halogenated aromatic compounds, a hypothetical analysis can be described. researchgate.netdtic.mil
An MEP analysis would likely identify the following features:
Negative Potential: Regions of negative electrostatic potential would be expected around the nitrogen atom of the aniline group due to its lone pair of electrons, and to a lesser extent, the oxygen atom of the ether linkage. These sites would be the primary locations for electrophilic attack and hydrogen bonding interactions. dtic.mil
Positive Potential: The hydrogen atoms of the amine group would exhibit positive potential, making them hydrogen bond donors. Furthermore, halogen atoms like bromine and chlorine can exhibit a phenomenon known as a "sigma-hole," where a region of positive potential exists on the outermost portion of the halogen atom, making it a potential site for halogen bonding. researchgate.net
Aromatic Rings: The benzene (B151609) rings themselves would show regions of negative potential above and below the plane of the ring, characteristic of π-systems. dtic.mil The electron-withdrawing effects of the halogen substituents would influence the electron density of the rings.
Such a map would be crucial for predicting how the molecule interacts with biological receptors or other reactants, guiding the design of new synthetic pathways or understanding its metabolic fate. nih.gov
Solvent Effects on Molecular and Electronic Properties
While the influence of solvents on the properties of substituted anilines has been studied generally journalirjpac.comresearchgate.net, specific computational data on solvent effects for this compound is absent from the literature.
Computational studies often model solvent effects using implicit models (like the Polarizable Continuum Model, PCM) or explicit models where individual solvent molecules are included. These calculations can predict how a solvent's polarity and hydrogen-bonding capability alter a molecule's geometric structure, dipole moment, polarizability, and electronic absorption spectra. journalirjpac.com For instance, polar solvents could stabilize charged or highly polar transition states, thereby affecting reaction rates. Studies on similar molecules, like 4-nitroaniline, have shown that dipole moments and polarizabilities tend to increase in more polar solvents. journalirjpac.com A computational analysis would reveal shifts in the HOMO-LUMO energy gap and UV-Vis absorption maxima, providing insight into how the molecule's electronic behavior changes in different chemical environments.
Tautomeric Equilibria and Stability
A computational assessment of the tautomeric equilibria for this compound has not been documented.
Tautomers are structural isomers that readily interconvert. For anilines, the primary tautomeric equilibrium is between the amino form (C-NH2) and the imino form (C=NH). While the amino form is overwhelmingly dominant for aniline itself, substituents can influence the relative stability of these tautomers.
A computational study would involve calculating the relative energies (typically Gibbs free energy) of the possible tautomers of this compound. By optimizing the geometry of each tautomer and calculating its energy, researchers can determine the energetic preference and predict the equilibrium constant. For this specific compound, the amino tautomer is expected to be significantly more stable. Such calculations would provide a quantitative measure of this stability and confirm the structural identity of the compound under normal conditions.
Thermochemical Studies and Formation Energies
Specific, computationally derived thermochemical data and formation energies for this compound are not available in the reviewed scientific literature.
Thermochemical studies in computational chemistry focus on calculating thermodynamic properties such as the standard enthalpy of formation (ΔHf°), standard Gibbs free energy of formation (ΔGf°), entropy (S°), and heat capacity (Cv). These values are crucial for understanding the stability of a molecule and the thermodynamics of reactions in which it participates. High-level quantum chemical methods are used to calculate the total electronic energy of the molecule, from which these thermodynamic quantities can be derived using statistical mechanics. This data is vital for chemical engineers in process design and for researchers in predicting reaction equilibria and thermal stability.
Data Tables
Due to the lack of specific published research findings for this compound in the searched scientific databases, no data tables for the computational and theoretical properties discussed above can be generated.
Structural Characterization and Solid State Studies
X-ray Crystallography of 5-Bromo-2-(2-chlorophenoxy)aniline and its Derivativesmdpi.comscbt.com
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise solid-state structure of a molecule. While specific published crystallographic data for this compound is not available in the reviewed literature, analysis of its derivatives and structurally similar compounds allows for a detailed projection of its likely structural characteristics. mdpi.com Such an analysis would provide unambiguous proof of its molecular structure and conformation.
A crystallographic study would begin by identifying the crystal system and space group of this compound. The crystal system describes the symmetry of the unit cell, the basic repeating block of the crystal. There are seven crystal systems: triclinic, monoclinic, orthorhombic, tetragonal, trigonal, hexagonal, and cubic.
For example, a related compound, (E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one, was found to crystallize in the monoclinic system. mdpi.com Another compound, p-bromoaniline, crystallizes in the orthorhombic system with the space group Pnma. researchgate.net The space group provides more detailed information about the symmetry elements within the unit cell. The specific system and space group for this compound would depend on the most efficient way its molecules pack in the solid state, influenced by intermolecular forces.
Table 1: Expected Crystallographic Parameters from an X-ray Diffraction Study This table is illustrative of the data that would be obtained from an experimental analysis.
| Parameter | Description | Example Value (from a related compound) |
|---|---|---|
| Crystal System | The symmetry class of the unit cell. | Monoclinic mdpi.com |
| Space Group | The group of symmetry operations for the crystal. | C2 mdpi.com |
| a (Å) | Unit cell dimension along the x-axis. | 33.795(5) mdpi.com |
| b (Å) | Unit cell dimension along the y-axis. | 8.871(5) mdpi.com |
| c (Å) | Unit cell dimension along the z-axis. | 10.039(5) mdpi.com |
| α (°) | Unit cell angle between b and c axes. | 90.000(5) mdpi.com |
| β (°) | Unit cell angle between a and c axes. | 98.337(5) mdpi.com |
| γ (°) | Unit cell angle between a and b axes. | 90.000(5) mdpi.com |
| Volume (ų) | The volume of the unit cell. | 2978(2) mdpi.com |
| Z | The number of molecules per unit cell. | 4 |
A detailed crystal structure analysis provides precise measurements of all bond lengths, bond angles, and dihedral (torsion) angles within the this compound molecule. These parameters are crucial for confirming the molecular geometry and understanding the electronic effects of the various substituents. For instance, the bond lengths of C-Br and C-Cl would be determined, and the C-O-C ether linkage angle would be defined. In the related molecule (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, the two benzene (B151609) rings were found to be significantly twisted relative to each other. researchgate.net
Table 2: Representative Bond Lengths and Angles from Similar Structures This table provides typical values for the types of bonds present in the title compound, based on data from related structures.
| Bond/Angle | Typical Value | Reference Compound |
|---|---|---|
| C-Br Bond Length (Å) | ~1.87-1.90 | p-bromoaniline researchgate.net |
| C-Cl Bond Length (Å) | ~1.74 | (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone researchgate.net |
| C-N Bond Length (Å) | ~1.40 | p-bromoaniline researchgate.net |
| C-O Bond Length (Å) | ~1.38-1.42 | 2-Phenoxyaniline (B124666) derivatives chemicalbook.com |
| C-O-C Angle (°) | ~118-120 | Diphenyl ether derivatives |
The molecule this compound has conformational flexibility, primarily due to rotation around the C-O and C-N bonds. The dihedral angles between the two aromatic rings are of particular interest. In diaryl ethers, the rings are typically twisted out of the same plane. In the crystal structure of (5-Bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone, the dihedral angle between the two benzene rings is 69.30 (3)°. researchgate.net A similar non-planar conformation would be expected for this compound to minimize steric hindrance between the ortho-substituents. The conformation of the aniline (B41778) (-NH2) group relative to the phenoxy group would also be determined.
Supramolecular Chemistry and Intermolecular Interactions
The way molecules arrange themselves in a crystal is dictated by a complex array of non-covalent intermolecular interactions. In this compound, the presence of an amine group and halogen atoms creates opportunities for specific and directional interactions like hydrogen and halogen bonds, which are key tools in crystal engineering. nih.gov
The primary hydrogen bond donor in the molecule is the amine (-NH2) group. The two N-H bonds can form hydrogen bonds with suitable acceptors on neighboring molecules. The ether oxygen atom is a potential hydrogen bond acceptor, leading to the formation of N-H···O interactions. In many aniline derivatives, these interactions link molecules into dimers, chains, or more complex networks. nih.gov
Table 3: Potential Hydrogen Bonding Interactions This table outlines the likely hydrogen bonds that would stabilize the crystal structure.
| Interaction Type | Donor | Acceptor | Expected Role |
|---|---|---|---|
| N-H···O | Amine (N-H) | Ether Oxygen (O) | Primary interaction forming chains or dimers. |
| N-H···N | Amine (N-H) | Amine Nitrogen (N) | Possible in certain packing arrangements. |
| C-H···π | Aromatic (C-H) | Aromatic Ring (π-system) | Secondary interaction aiding in 3D packing. |
| C-H···O/Cl/Br | Aromatic/Aliphatic (C-H) | Oxygen or Halogen atoms | Weak interactions contributing to lattice energy. researchgate.net |
Halogen atoms like bromine and chlorine can participate in so-called halogen bonds or other halogen-halogen interactions. These interactions occur when the distance between two halogen atoms on adjacent molecules is shorter than the sum of their van der Waals radii. nih.gov These interactions are highly directional and can be classified into different types (e.g., Type I and Type II) depending on the geometry. The presence of both bromine and chlorine in the molecule allows for a variety of potential interactions, including Br···Br, Cl···Cl, and Br···Cl contacts, which can form a 'wall' of halogens that directs the crystal packing. dcu.ieresearchgate.net The interplay between these halogen interactions and the stronger hydrogen bonds would ultimately determine the final supramolecular assembly. dcu.ieresearchgate.net
π-π Stacking and Aromatic Interactions
In aromatic compounds, π-π stacking is a crucial non-covalent interaction that influences their crystal packing and electronic properties. For molecules containing multiple aromatic rings, such as this compound, these interactions involve the overlap of π-orbitals between adjacent phenyl rings. The geometry of this stacking can be parallel-displaced or T-shaped, with the former often characterized by interplanar distances of approximately 3.3 to 3.8 Å. In related halogenated compounds, the presence of electron-withdrawing halogen substituents can modulate the electron density of the aromatic rings, influencing the strength and nature of these π-π interactions. For instance, studies on other bromo-chloro substituted aromatic systems show that molecules often arrange to minimize electrostatic repulsion and maximize attractive van der Waals forces.
Crystal Packing and Polymorphism
Crystal packing refers to the specific arrangement of molecules within a crystal lattice. This arrangement is the result of various intermolecular forces aiming to achieve the most thermodynamically stable structure. Polymorphism, the ability of a substance to exist in two or more crystalline forms, is a common phenomenon in organic compounds and is highly dependent on crystallization conditions. While no specific polymorphs have been documented for this compound, research on similarly substituted anilines and pyrimidines highlights the potential for different packing arrangements. researchgate.net In many cases, molecules are linked into dimers or more extensive networks through hydrogen bonds, such as those involving amine groups (N-H···N). researchgate.net
The substituents on the aromatic rings—specifically the bromine atom, the chlorine atom, and the amino group—play a pivotal role in directing the crystal architecture. The bromine and chlorine atoms can participate in halogen bonding (C-X···O/N), a directional interaction that can be a strong determinant of the supramolecular assembly. The amino group is a classic hydrogen bond donor, capable of forming strong N-H···O or N-H···N bonds, which often lead to the formation of one- or two-dimensional networks in the crystal structure. For example, in the crystal structure of 5-Bromo-2-chloropyrimidin-4-amine, molecules are linked into dimers by N-H···N hydrogen bonds, which then form a two-dimensional supramolecular network. researchgate.net The interplay and competition between these different interactions, along with weaker C-H···π and van der Waals forces, ultimately determine the final crystal packing. The size and position of these substituents create specific steric and electronic environments that guide the self-assembly process.
Spectroscopic Characterization (Excluding Interpretations of Specific Properties)
Spectroscopic techniques are indispensable for the elucidation and confirmation of chemical structures. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide key information about the functional groups and electronic systems within a molecule.
Application of IR and UV-Vis Spectroscopy in Structural Confirmation
Infrared (IR) spectroscopy is used to identify the characteristic vibrational frequencies of functional groups present in a molecule. For this compound, an IR spectrum would be expected to show distinct absorption bands corresponding to the N-H stretches of the primary amine group, typically in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations usually appear above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1400-1600 cm⁻¹ range. The C-O-C ether linkage would exhibit characteristic stretching bands, and the C-Br and C-Cl bonds would show absorptions in the fingerprint region (below 1000 cm⁻¹). The NIST WebBook provides reference spectra for related compounds, such as 5-Bromo-2-chlorobenzoic acid, which can be used for comparative purposes in identifying these functional group vibrations. nist.gov
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region, typically between 200 and 400 nm. These absorptions are due to π → π* transitions within the phenyl rings. The presence of substituents like the amino group (an auxochrome) and halogens can cause a shift in the absorption maxima (λ_max) and an increase in the absorption intensity. The UV-Vis spectrum serves as a fingerprint for the conjugated π-electron system of the molecule and is a standard method used alongside others like NMR and mass spectrometry for structural confirmation in synthesis and analysis. rsc.org
Derivatization and Functionalization of 5 Bromo 2 2 Chlorophenoxy Aniline
Synthesis of Substituted Phenoxyanilines through Amine Derivatization
The primary amine group (-NH₂) of 5-Bromo-2-(2-chlorophenoxy)aniline is a versatile functional group that readily participates in reactions to form a wide array of derivatives.
The nucleophilic nature of the aniline (B41778) nitrogen allows for straightforward acylation and related reactions to produce amides, ureas, and thioureas.
Amides: Amide derivatives are commonly synthesized by reacting this compound with acylating agents such as acyl chlorides or carboxylic anhydrides. sphinxsai.comnih.gov The reaction is typically carried out in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrogen halide byproduct. nih.gov Alternatively, direct condensation with a carboxylic acid can be achieved using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These methods are widely employed due to their efficiency and broad substrate scope. whiterose.ac.uk For instance, reaction with acetyl chloride would yield N-(5-bromo-2-(2-chlorophenoxy)phenyl)acetamide.
Ureas: Substituted ureas can be prepared by reacting the parent aniline with isocyanates. The addition of the amine to the electrophilic carbon of the isocyanate group is generally a rapid and high-yielding reaction. For example, treating this compound with phenyl isocyanate would produce 1-(5-bromo-2-(2-chlorophenoxy)phenyl)-3-phenylurea. An alternative route involves the reaction with phosgene (B1210022) or a phosgene equivalent to form an intermediate isocyanate, which can then be reacted with another amine. wikipedia.org
Thioureas: Analogous to urea (B33335) formation, thioureas are synthesized from the reaction of this compound with isothiocyanates. nih.gov The reaction of an amine with an isothiocyanate provides a direct and efficient pathway to N,N'-disubstituted thioureas. nih.gov For example, reaction with allyl isothiocyanate would yield 1-allyl-3-(5-bromo-2-(2-chlorophenoxy)phenyl)thiourea. These thiourea (B124793) derivatives are valuable precursors for the synthesis of various heterocyclic compounds, such as thiazoles. organic-chemistry.orgrsc.org
| Derivative Type | Reagent Example | Product Example | Typical Conditions |
| Amide | Acetyl Chloride | N-(5-bromo-2-(2-chlorophenoxy)phenyl)acetamide | Aprotic solvent, base (e.g., pyridine) |
| Urea | Phenyl Isocyanate | 1-(5-bromo-2-(2-chlorophenoxy)phenyl)-3-phenylurea | Aprotic solvent, room temperature |
| Thiourea | Allyl Isothiocyanate | 1-allyl-3-(5-bromo-2-(2-chlorophenoxy)phenyl)thiourea | Ethanol, reflux |
The condensation of the primary amine of this compound with aldehydes or ketones results in the formation of imines, commonly known as Schiff bases. researchgate.net This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. advancechemjournal.com A variety of aromatic and aliphatic aldehydes can be used, leading to a diverse library of Schiff base derivatives. recentscientific.comresearchgate.net For instance, the reaction with benzaldehyde (B42025) in the presence of a catalytic amount of acetic acid would yield (E)-N-(5-bromo-2-(2-chlorophenoxy)phenyl)-1-phenylmethanimine. ajol.info These imines are not only stable compounds in their own right but also serve as important intermediates for further synthetic transformations, including reduction to secondary amines or participation in cyclization reactions. nih.gov
| Carbonyl Compound | Catalyst | Product Name |
| Benzaldehyde | Acetic Acid | (E)-N-(5-bromo-2-(2-chlorophenoxy)phenyl)-1-phenylmethanimine |
| 4-Hydroxybenzaldehyde | Glacial Acetic Acid | 4-(((E)-(5-bromo-2-(2-chlorophenoxy)phenyl)imino)methyl)phenol |
| Salicylaldehyde | Sulfuric Acid | 2-(((E)-(5-bromo-2-(2-chlorophenoxy)phenyl)imino)methyl)phenol |
Modification of the Halogen Substituents
The bromine atom at the C5 position is a particularly useful handle for introducing molecular complexity through carbon-carbon and carbon-heteroatom bond-forming reactions.
The bromo substituent is well-suited for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon bonds.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. researchgate.netresearchgate.net This allows for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the C5 position. For example, coupling this compound with phenylboronic acid would yield 2'-(2-chlorophenoxy)-[1,1'-biphenyl]-4-amine.
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene to form a substituted alkene. This provides a method for introducing vinyl groups.
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl bromide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. This is a key method for synthesizing aryl alkynes.
These cross-coupling reactions offer a modular approach to synthesizing a vast array of derivatives from a single precursor.
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄, Na₂CO₃ | Biaryl |
| Heck | Styrene | Pd(OAc)₂, P(o-tol)₃ | Substituted Alkene |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl Alkyne |
The bromo-substituent can be converted into an organometallic functional group, which can then be used in subsequent reactions. A key example is the Miyaura borylation, where the aryl bromide is reacted with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst. This reaction transforms the C-Br bond into a C-B bond, yielding the corresponding boronic ester, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(2-chlorophenoxy)aniline. chemicalbook.com This boronic ester is a stable, versatile intermediate that can be readily purified and used in subsequent Suzuki-Miyaura cross-coupling reactions. chemicalbook.com
Cyclization Reactions to Form Heterocyclic Systems
Derivatives of this compound can serve as precursors for the synthesis of various heterocyclic ring systems through intramolecular cyclization reactions. okayama-u.ac.jp The specific heterocyclic system formed depends on the nature of the functional groups introduced onto the aniline scaffold.
For example, an amide derivative, such as one formed by reaction with an α-haloketone followed by intramolecular cyclization, could potentially lead to the formation of quinoline (B57606) or quinoxaline-type structures. If a thiourea derivative is first synthesized, subsequent reaction with an appropriate bifunctional electrophile can lead to the formation of thiazole (B1198619) or pyrimidine (B1678525) rings. organic-chemistry.org Furthermore, palladium-catalyzed intramolecular C-N or C-O bond formation can be envisioned. For instance, a derivative where a suitable coupling partner is installed on the 2-chlorophenoxy ring could undergo intramolecular cyclization with the aniline nitrogen to form dibenzo-fused heterocyclic systems. The development of such cascade reactions allows for the rapid construction of complex polycyclic molecules from relatively simple starting materials. nih.gov
Formation of Imidazoles
The primary amine of the aniline moiety in this compound is a key functional group for the synthesis of heterocyclic systems, including imidazoles. While direct synthesis examples starting from this specific compound are not extensively documented, established synthetic routes for imidazoles can be applied. A common method involves the condensation of an aniline derivative with an α-dicarbonyl compound or its equivalent.
For instance, the Debus-Radziszewski imidazole (B134444) synthesis and its variations involve the reaction of a dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. A more direct approach applicable to this compound would be its reaction with an α-haloketone followed by cyclization with a source of ammonia or formamide. This would lead to the formation of a substituted phenylimidazole, retaining the bromo and chlorophenoxy substituents for further functionalization. The synthesis of 2,5-disubstituted glyoxalines (imidazoles) from the reaction of α-amino-aldehydes with imidates is a known method, highlighting the versatility of amine precursors in imidazole synthesis. researchgate.net Similarly, practical methods for creating substituted imidazoles from nitriles and α-amino acetals have been developed, offering pathways to a variety of imidazole structures. researchgate.net
Pyrimidine and Pyridine Derivatives
The aniline functional group is also a precursor for the construction of pyrimidine and pyridine rings, two of the most important heterocycles in medicinal chemistry.
Pyrimidine Derivatives: The synthesis of a pyrimidine ring typically involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as urea or guanidine. Alternatively, an amine can be used. For example, this compound could react with 1,3-dicarbonyl compounds or their synthetic equivalents (e.g., malonic acid derivatives, β-ketoesters) in the presence of a suitable reagent to form a fused pyrimidine system or a substituted aminopyrimidine. The synthesis of 5-bromo-2-substituted pyrimidines has been achieved in a one-step reaction using 2-bromomalonaldehyde (B19672) and amidine compounds. google.com Various halogenated pyrimidines, such as 5-Bromo-2-chloropyrimidine, are valuable intermediates themselves, often synthesized from precursors like 2-hydroxypyrimidine. chemicalbook.compatsnap.comgoogle.comchemicalbook.com These intermediates are then used in cross-coupling reactions to build more complex molecules. chemicalbook.com
Pyridine Derivatives: The synthesis of pyridines can be achieved through various condensation reactions. The Hantzsch pyridine synthesis, for example, combines an aldehyde, ammonia (or an amine), and two equivalents of a β-ketoester to produce a dihydropyridine, which can then be oxidized. baranlab.org By adapting this methodology, this compound could serve as the nitrogen source, reacting with appropriate dicarbonyl compounds to yield highly substituted pyridine derivatives. Another approach is the Friedländer annulation, where an o-aminoaryl aldehyde or ketone reacts with a compound containing a reactive methylene (B1212753) group. While the parent compound lacks the required ortho carbonyl, its derivatization could open up this synthetic route. The synthesis of pyridine-derived analogues often involves Suzuki-Miyaura cross-coupling reactions on a brominated pyridine core to introduce aryl groups. nih.gov
Analogous and Related Compounds
The chemical space around this compound is populated by a variety of structurally related molecules. Studying these analogs provides valuable insights into structure-activity relationships (SAR) and informs the design of new compounds.
Systematic Studies of Structural Variations
Systematic modifications of the this compound scaffold have been explored, focusing on altering the substitution patterns on both aromatic rings and replacing the linking ether. These variations are designed to fine-tune the electronic, steric, and lipophilic properties of the molecule.
Key structural variations include:
Modification of the Phenoxy Ring: Replacing the ortho-chloro substituent with other halogens or patterns, such as in 5-Bromo-2-(4-fluorophenoxy)aniline nih.gov, 5-Bromo-2-(2,4-difluorophenoxy)aniline scbt.com, 5-Bromo-2-(2-bromophenoxy)aniline a2bchem.com, and 5-bromo-2-(2,4,5-trichlorophenoxy)aniline. chemicalbook.com These changes directly impact the dihedral angle of the diaryl ether and the electronic nature of the phenoxy ring.
Modification of the Aniline Ring: Substituting the bromine at the 5-position with chlorine, as seen in 5-Chloro-2-(2-chlorophenoxy)aniline epa.gov, or removing the phenoxy group entirely to yield simple haloanilines like 5-Bromo-2-chloroaniline (B183919) thermofisher.comnih.gov and 5-Bromo-2-fluoroaniline. bldpharm.com
Isomeric Scaffolds: Repositioning of the substituents leads to isomers such as 4-(2-Bromo-5-chlorophenoxy)aniline. nih.gov
Alteration of the Linker: The ether linkage can be replaced by other functional groups. For example, 5-Bromo-2'-chloro-2-aminobenzophenone features a carbonyl linker. nih.gov
| Compound Name | CAS Number | Molecular Formula | Key Structural Variation |
|---|---|---|---|
| 5-Bromo-2-(4-fluorophenoxy)aniline | 31081-30-8 | C12H9BrFNO | Para-fluoro on phenoxy ring nih.gov |
| 5-Chloro-2-(2-chlorophenoxy)aniline | 56966-48-4 | C12H9Cl2NO | Chlorine instead of bromine at position 5 epa.gov |
| 5-Bromo-2-(2,4-difluorophenoxy)aniline | Not available | C12H8BrF2NO | Di-fluoro substitution on phenoxy ring scbt.com |
| 4-(2-Bromo-5-chlorophenoxy)aniline | Not available | C12H9BrClNO | Isomeric arrangement of substituents nih.gov |
| 5-Bromo-2'-chloro-2-aminobenzophenone | 60773-49-1 | C13H9BrClNO | Carbonyl linker instead of ether nih.gov |
| 5-Bromo-2-(2-bromophenoxy)aniline | 1019393-17-9 | C12H9Br2NO | Bromo on phenoxy ring a2bchem.com |
| 5-bromo-2-(2,4,5-trichlorophenoxy)aniline | Not available | C12H7BrCl3NO | Tri-chloro substitution on phenoxy ring chemicalbook.com |
Library Synthesis and High-Throughput Approaches
The development of compound libraries based on the 2-phenoxyaniline (B124666) scaffold is a key strategy for discovering new bioactive molecules. Library synthesis involves the systematic and parallel creation of a large number of analogs by combining different building blocks. For the this compound core, a library could be generated by:
Varying the Aniline Component: Using a range of substituted anilines.
Varying the Phenol Component: Employing a diverse set of substituted phenols to create different diaryl ether linkages.
Post-synthesis Functionalization: Utilizing the bromine atom for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further diversity.
Such libraries are well-suited for high-throughput screening (HTS) campaigns. For instance, the closely related analog, 5-Chloro-2-(2-chlorophenoxy)aniline, has been evaluated using high-throughput phenotypic profiling (HTPP) with the Cell Painting assay, a method for assessing cellular responses to chemical perturbations on a large scale. epa.gov This approach allows for the rapid assessment of the biological activities of thousands of compounds, accelerating the identification of promising new chemical entities.
Future Research Directions and Potential Applications
Development of Novel Synthetic Routes with Enhanced Efficiency
While established methods for synthesizing substituted anilines exist, ongoing research is focused on developing more efficient, cost-effective, and environmentally benign synthetic pathways. Future efforts in this area for 5-Bromo-2-(2-chlorophenoxy)aniline are likely to concentrate on:
Catalytic Systems: The exploration of novel catalysts, potentially including transition metal complexes or nanocatalysts, could lead to higher yields and milder reaction conditions. For instance, advancements in palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura coupling, could be optimized for the specific synthesis of this compound.
Flow Chemistry: The application of continuous flow technologies offers advantages in terms of safety, scalability, and process control. Developing a flow-based synthesis for this compound could significantly improve production efficiency and reduce waste.
One-Pot Syntheses: Designing multi-step reactions that can be carried out in a single reaction vessel without the need for isolating intermediates can streamline the synthetic process. A one-pot approach to this compound could involve a sequence of reactions such as nucleophilic aromatic substitution followed by reduction or another key bond-forming step. A patent for a one-step synthesis of 5-bromo-2-chloropyrimidine, a related compound, highlights the drive towards simplifying production processes. google.com
Advanced Computational Studies for Rational Design
Computational chemistry provides powerful tools for predicting molecular properties and guiding the design of new molecules with desired functionalities. For this compound, future computational studies could focus on:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to investigate the detailed mechanisms of reactions involving this compound. This understanding can aid in optimizing reaction conditions and predicting potential side products.
Structure-Activity Relationship (SAR) Studies: By computationally modeling the interactions of derivatives of this compound with biological targets, researchers can predict their potential therapeutic activities. This rational design approach can accelerate the discovery of new drug candidates. For example, similar bromoaniline derivatives have been studied for their potential as HSP90 chaperone inhibitors in cancer therapy. sciencescholar.us
Prediction of Physicochemical Properties: Computational models can predict properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of pharmaceuticals and other materials.
Exploration of Supramolecular Assemblies for Material Science Research
The ability of molecules to self-assemble into ordered structures is a cornerstone of modern material science. The aromatic rings and halogen atoms of this compound provide opportunities for non-covalent interactions, such as halogen bonding and π-π stacking, which can drive the formation of supramolecular assemblies. Future research in this area could explore:
Crystal Engineering: By systematically studying the crystallization of this compound and its derivatives, it may be possible to design crystals with specific packing arrangements and, consequently, desired physical properties like optical or electronic behavior.
Liquid Crystals: The rigid, anisotropic structure of this molecule suggests its potential as a building block for liquid crystalline materials. The introduction of appropriate functional groups could lead to the formation of novel liquid crystal phases with applications in displays and sensors.
Organic Frameworks: The use of this compound as a linker in the synthesis of covalent organic frameworks (COFs) or metal-organic frameworks (MOFs) could result in materials with high porosity and surface area, suitable for applications in gas storage, separation, and catalysis.
Utilization as a Synthetic Intermediate for Complex Molecular Architectures
Perhaps the most significant potential of this compound lies in its role as a versatile intermediate for the synthesis of more complex and valuable molecules. The bromine and amino functionalities serve as handles for a wide range of chemical transformations.
Pharmaceuticals: This compound is a key intermediate in the synthesis of various pharmaceutical agents. ontosight.ai For instance, derivatives of similar halogenated anilines are being investigated for their potential as anticancer and antimicrobial agents. researchgate.net The bromine atom can be readily converted to other functional groups or used in cross-coupling reactions to build larger molecular scaffolds.
Agrochemicals: The structural motifs present in this compound are found in some pesticides and herbicides. Further derivatization could lead to the discovery of new agrochemicals with improved efficacy and selectivity.
Dyes and Pigments: The chromophoric nature of the substituted aniline (B41778) core suggests that derivatives of this compound could be explored for the development of new dyes and pigments with specific color and photophysical properties. ontosight.ai
Q & A
Q. What synthetic methodologies are effective for preparing halogenated aniline derivatives such as 5-Bromo-2-(2-chlorophenoxy)aniline?
Microwave-assisted synthesis is a high-yield method for halogenated aniline derivatives. For example, 2-(2-chlorophenoxy)aniline derivatives have been synthesized via acetylation under microwave irradiation, achieving yields up to 96% . Key steps include:
- Reacting halogenated phenols with nitrobenzene derivatives under controlled conditions.
- Reducing nitro groups to amines using catalytic hydrogenation or other reducing agents.
- Purifying intermediates via column chromatography (e.g., silica gel with ethyl acetate/petroleum ether).
| Example Derivative | Reaction Conditions | Yield | Characterization Methods |
|---|---|---|---|
| N-(2-(2-Chlorophenoxy)phenyl)acetamide | Microwave, 110°C, 3 hours | 96% | LCMS, H/C NMR |
Q. How can structural validation and purity assessment be performed for this compound?
- LCMS : Confirms molecular weight and purity (e.g., m/z 307 [M+H] observed in similar compounds) .
- NMR Spectroscopy : H NMR identifies proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm), while C NMR confirms carbon frameworks .
- HPLC : Retention time analysis (e.g., 0.99 minutes under specific conditions) ensures chromatographic purity .
Advanced Research Questions
Q. What strategies enable regioselective functionalization of the aniline ring in this compound?
Regioselectivity is influenced by directing groups and reaction conditions:
- Nitro Groups : Act as meta-directors, enabling bromination at position 5. Subsequent reduction yields the amine .
- Electron-Withdrawing Substituents : Enhance reactivity for nucleophilic aromatic substitution. For example, 4-bromo-2-nitrophenyl derivatives react with piperazine under DIEA catalysis to install substituents at position 2 .
- Microwave Assistance : Accelerates reactions and improves selectivity (e.g., 3-hour synthesis vs. traditional 24-hour methods) .
Q. How does the electronic environment of this compound influence its biological activity?
- The bromine atom at position 5 increases electron-withdrawing effects, enhancing stability and interaction with biological targets.
- The 2-chlorophenoxy group contributes to lipophilicity, improving membrane permeability. In antibiotic studies, analogs with this core inhibited Acinetobacter baumannii with MIC values comparable to vancomycin .
- Mechanistic Insight : Modifications like sulfanyl or piperazine groups alter binding to bacterial proteins (e.g., WDR5 degraders), suggesting tunable activity .
Q. What computational or crystallographic tools are available to study this compound derivatives?
- Crystallographic Data : Public repositories like the Cambridge Crystallographic Data Centre (CCDC) provide structural data for related brominated compounds (e.g., CCDC 2062478) .
- Molecular Modeling : Tools like Chemprop predict antibiotic activity by analyzing structural motifs (e.g., aniline cores with halogen and alkoxy groups) .
- InChI Key Analysis : Unique identifiers (e.g., DUNMQAMYFPNOLM-UHFFFAOYSA-N) enable precise database searches for analogs .
Methodological Tables
Table 1 : Key Reaction Parameters for Nucleophilic Aromatic Substitution
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Base | DIEA | Neutralizes HF byproduct, improving efficiency |
| Temperature | 110°C | Accelerates substitution without decomposition |
| Solvent | Toluene/ethanol/water mix | Balances solubility and reactivity |
Table 2 : Antibiotic Activity of Structural Analogs
| Compound | Core Structure | MIC (μg/mL) vs. S. aureus | Mechanism Insight |
|---|---|---|---|
| Analog 1 | N-[2-(2-Chlorophenoxy)ethyl]aniline | 8.5 | Disrupts cell wall synthesis |
| Analog 2 | 5-Bromo-2-(4-methylpiperazin-1-yl)aniline | 12.3 | Targets WDR5 protein degradation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
